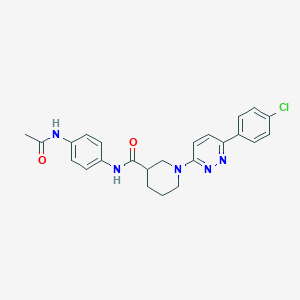
N-(4-acetamidophenyl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-acetamidophenyl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C24H24ClN5O2, with a molecular weight of approximately 452.9 g/mol. Its structure features a piperidine ring, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The piperidine moiety enhances the compound's ability to modulate biological pathways, particularly in cardiovascular and neurological contexts.
1. Antiplatelet Activity
Research has indicated that derivatives of pyridazinones, closely related to our compound, exhibit significant antiplatelet activities. For instance, studies have shown that 6-(4-substituted acylaminophenyl)-3(2H)-pyridazinones can inhibit ADP-induced platelet aggregation effectively . The introduction of specific substituents on the phenyl ring appears to enhance these effects.
2. Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties against various bacterial strains. For example, certain piperidine derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis . This suggests potential applications in treating bacterial infections.
3. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Enzyme inhibition studies indicate that certain derivatives possess strong inhibitory activity, which may be beneficial in treating conditions like Alzheimer’s disease and other neurological disorders .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antiplatelet Effects : A study demonstrated that specific pyridazinone derivatives exhibited superior antiplatelet activity compared to standard drugs, suggesting their potential use in cardiovascular therapies .
- Antimicrobial Screening : Another investigation evaluated a series of piperidine derivatives for antibacterial properties, revealing that some compounds significantly inhibited bacterial growth, highlighting their therapeutic potential against resistant strains .
- Enzyme Inhibition Research : A study focusing on enzyme inhibitors found that certain synthesized piperidine compounds displayed strong AChE inhibition, indicating their potential as therapeutic agents in neurodegenerative diseases .
Summary of Biological Activities
特性
IUPAC Name |
N-(4-acetamidophenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-16(31)26-20-8-10-21(11-9-20)27-24(32)18-3-2-14-30(15-18)23-13-12-22(28-29-23)17-4-6-19(25)7-5-17/h4-13,18H,2-3,14-15H2,1H3,(H,26,31)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQUTUPGCXTRMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














